トラメチニブ
概要
説明
トラメチニブジメチルスルホキシド: は、ミトゲン活性化タンパク質キナーゼキナーゼ(MEK)1および2の経口投与可能な阻害剤であるトラメチニブの溶媒和型です。 主に、メラノーマおよび特定のBRAF変異を持つ他の癌の治療のための抗癌剤として使用されます 。 トラメチニブジメチルスルホキシドは、その潜在的な抗腫瘍活性で知られており、癌治療における貴重な化合物です .
科学的研究の応用
Trametinib dimethyl sulfoxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Medicine: Primarily used in cancer therapy, particularly for treating melanoma and other cancers with BRAF mutations.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
トラメチニブジメチルスルホキシドは、ミトゲン活性化タンパク質キナーゼ(MAPK)経路の構成要素であるMEK1およびMEK2に特異的に結合して阻害することによって効果を発揮します。 この阻害は、さまざまな癌における成長因子媒介細胞シグナル伝達と細胞増殖の抑制をもたらします 。 この化合物は、メラノーマおよび他の癌で一般的に見られるBRAF V600EおよびV600K変異を標的としています .
類似の化合物との比較
類似の化合物:
コビメチニブ: メラノーマの治療にベムラフェニブと組み合わせて使用される別のMEK阻害剤。
セルメチニブ: 神経線維腫症1型およびその他の癌の治療に使用されるMEK阻害剤。
トラメチニブジメチルスルホキシドの独自性: トラメチニブジメチルスルホキシドは、MEK1およびMEK2に対する特異的な結合親和性により、MAPK経路の有効な阻害をもたらすため、ユニークです。 ジメチルスルホキシドとの溶媒和型は、そのバイオアベイラビリティと安定性を向上させ、癌治療における貴重な化合物となっています .
生化学分析
Biochemical Properties
Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Cellular Effects
Trametinib has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, trametinib can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .
Molecular Mechanism
Trametinib is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, trametinib blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Temporal Effects in Laboratory Settings
Trametinib has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .
Dosage Effects in Animal Models
In animal models, the effects of trametinib vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of trametinib with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .
Metabolic Pathways
Trametinib is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .
Transport and Distribution
Trametinib has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, trametinib and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .
準備方法
合成経路と反応条件: トラメチニブの合成は、容易に入手可能な原料から開始して、複数の段階を伴います。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と水酸化ナトリウムやテトラヒドロフラン(THF)などの試薬を高温で使用することを伴います .
工業生産方法: トラメチニブジメチルスルホキシドの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、反応条件を最適化して、最終製品の高収率と純度を確保することが含まれます。 プロセス関連不純物の特定と管理は、薬物の品質を維持するために不可欠です .
化学反応の分析
反応の種類: トラメチニブジメチルスルホキシドは、以下を含むさまざまな化学反応を受けます。
酸化: トラメチニブは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、トラメチニブに存在する官能基を変換できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、一方、置換は芳香環にハロゲン原子を導入する可能性があります .
科学研究への応用
トラメチニブジメチルスルホキシドは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Cobimetinib: Another MEK inhibitor used in combination with vemurafenib for the treatment of melanoma.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1 and other cancers.
Binimetinib: A MEK inhibitor used in combination with encorafenib for the treatment of BRAF-mutant melanoma
Uniqueness of Trametinib Dimethyl Sulfoxide: Trametinib dimethyl sulfoxide is unique due to its specific binding affinity for MEK1 and MEK2, leading to effective inhibition of the MAPK pathway. Its solvated form with dimethyl sulfoxide enhances its bioavailability and stability, making it a valuable compound in cancer therapy .
特性
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFJVRYDFIQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FIN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152223 | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187431-43-1 | |
Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trametinib dimethyl sulfoxide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMETINIB DIMETHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。